molecular formula C15H23ClN4O2 B3227803 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1261233-45-7

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3227803
CAS No.: 1261233-45-7
M. Wt: 326.82 g/mol
InChI Key: GBUYADSLKSHBKO-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected piperazine derivative featuring a 2-chloro-6-methylpyrimidin-4-yl substituent. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-8-12(18-13(16)17-10)19-6-7-20(11(2)9-19)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUYADSLKSHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114038
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-45-7
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-methylpyrimidine, which is then reacted with 2-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or water, and the reaction temperature is maintained between 25°C and 30°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Pyrimidine Substituents Piperazine Substituents Molecular Weight Key Applications/Notes
Target Compound 2-chloro, 6-methyl 2-methyl Not explicitly reported Intermediate for receptor antagonists
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester 6-chloro, 2-methylsulfanyl 2-methyl 358.89 Lab use; discontinued
4-(6-Diethylamino-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester 6-diethylamino 2-methyl 349.48 Potential kinase inhibitor intermediate
4-(3-Bromo-2'-chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester Bipyridinyl with Br/Cl None (piperazine base) 453.76 Used in cross-coupling reactions
4-[6-(7-Cyclopentyl-6-dimethylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-2-methyl-piperazine-1-carboxylic acid tert-butyl ester Pyrrolopyrimidine-amino group 2-methyl 549.5 (M+H)+ Antiplatelet agent precursor

Physicochemical Properties

  • Boc Group Influence : The tert-butyl moiety increases hydrophobicity, improving crystallinity and shelf stability. For example, the methylsulfanyl analogue (CAS 1261232-31-8) has a molecular weight of 358.89 .
  • Chirality : Derivatives like (R)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester () highlight the role of stereochemistry in biological activity .

Research Findings and Data

Table 2: Key Research Data on Analogues
Compound Yield (%) Key Spectral Data (NMR/ESI-MS) Biological Activity (IC50/EC50)
4-[6-(7-Cyclopentyl-6-dimethylcarbamoyl-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-2-methyl-piperazine-1-carboxylate 35% MS (ESI): m/z 549.5 (M+H)+ Antiplatelet activity in rats
(R)-4-[6-(7-Cyclopentyl-6-dimethylcarbamoyl-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-2-methyl-piperazine-1-carboxylate 98% [α]D = -36° (c = 0.10 g/100 mL, CHCl3) Improved therapeutic window vs. clopidogrel
4-(6-Diethylamino-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylate Not reported Molecular weight: 349.48 Kinase inhibition potential

Biological Activity

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, a piperazine ring, and a tert-butyl ester group, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C15H21ClN4O4C_{15}H_{21}ClN_{4}O_{4}, with a molecular weight of approximately 356.8 g/mol. The presence of the chloro and methyl groups on the pyrimidine ring contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM in vitro .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have demonstrated cytotoxic effects against liver carcinoma cell lines (HepG2), with IC50 values indicating effective concentration levels for inducing cell death .

The biological activity of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is thought to be mediated through its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator of signaling pathways involved in cell growth and survival. Detailed studies are necessary to elucidate the precise molecular targets and pathways influenced by this compound.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including the target compound. The results indicated that compounds with similar structural features exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the pyrimidine ring in enhancing antimicrobial potency.

Compound NameMIC (µM)Activity
Compound A6.3Active
Compound B12.5Moderate
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl esterTBDTBD

Evaluation of Anticancer Properties

Another significant investigation focused on the anticancer properties of related compounds, revealing that certain derivatives could effectively induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.

Compound NameIC50 (µM)Cell Line
Compound C10HepG2
Compound D15A-431
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl esterTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

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